molecular formula C9H6N2O B1423608 6-Hydroxy-1H-indole-4-carbonitrile CAS No. 1082040-53-6

6-Hydroxy-1H-indole-4-carbonitrile

Cat. No.: B1423608
CAS No.: 1082040-53-6
M. Wt: 158.16 g/mol
InChI Key: AUCRMXTVWCXBBK-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry

The indole nucleus is a cornerstone of heterocyclic chemistry, primarily due to its widespread presence in nature and its remarkable versatility as a synthetic building block. slideshare.netnumberanalytics.com It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast family of bioactive natural products known as indole alkaloids. slideshare.netpurkh.comcreative-proteomics.com The discovery of indole dates back to the 19th century, and since then, its chemistry has been extensively explored, leading to a rich and diverse field of study. numberanalytics.comcreative-proteomics.com

In medicinal chemistry, the indole framework is considered a "privileged scaffold" because of its ability to interact with a multitude of biological receptors, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, indole derivatives have been developed into drugs for treating a wide range of conditions, including cancer, infections, and neurological disorders. nih.govnumberanalytics.compurkh.com For instance, the anti-cancer drugs vincristine (B1662923) and vinblastine (B1199706) are complex indole alkaloids. biosynth.comyoutube.com

Overview of Indole Reactivity Patterns and Electron Distribution

The chemical reactivity of indole is dictated by its unique electronic structure. numberanalytics.com As a 10π-electron aromatic system, it adheres to Hückel's rule. numberanalytics.com The fusion of the electron-rich pyrrole (B145914) ring with the benzene (B151609) ring results in a non-uniform electron density distribution. numberanalytics.com The pyrrole portion of the molecule is significantly more electron-rich than the carbocyclic ring, making it the primary site for chemical reactions. bhu.ac.in

Indole is classified as a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. bhu.ac.in The most reactive position for electrophilic aromatic substitution is the C3 position of the pyrrole ring, which is estimated to be 10¹³ times more reactive than benzene. wikipedia.org This high reactivity is attributed to the stability of the resulting cationic intermediate, where the positive charge can be delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.in In contrast, electrophilic attack at the C2 position would lead to a less stable intermediate. bhu.ac.in

While indole is a weak base, protonation primarily occurs at the C3 position rather than the nitrogen atom. bhu.ac.inwikipedia.org The nitrogen lone pair's participation in the aromatic system makes it less available for protonation. wikipedia.org

Contextualization of Hydroxyindoles and Indole Carbonitriles within Indole Chemistry

Hydroxyindoles and indole carbonitriles represent two important classes of substituted indoles with distinct chemical properties and applications.

Hydroxyindoles are indole derivatives bearing one or more hydroxyl groups on the ring system. hmdb.ca The position of the hydroxyl group significantly influences the compound's properties. For instance, 5-hydroxyindole (B134679) is a metabolite found in various organisms. nih.gov The introduction of a hydroxyl group can enhance the polarity and acidity of the indole nucleus, which can be significant for its biological and medicinal profiles. researchgate.net Hydroxyindoles, such as 5-hydroxyindoles, have been investigated for their potential in developing inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory diseases. acs.org

Indole carbonitriles are indoles substituted with a cyano (-C≡N) group. The strong electron-withdrawing nature of the cyano group can significantly alter the electron distribution and reactivity of the indole ring. This substitution can make the indole nucleus less susceptible to electrophilic attack and can also serve as a synthetic handle for further chemical transformations. For example, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The presence of both a hydroxyl and a carbonitrile group, as in the case of 6-Hydroxy-1H-indole-4-carbonitrile, creates a molecule with a unique combination of electron-donating and electron-withdrawing substituents, leading to complex reactivity patterns and diverse potential applications.

Compound ClassKey FeaturesSignificance
Indoles Bicyclic aromatic heterocycle (benzene + pyrrole). 10π-electron system. slideshare.netnumberanalytics.comCore of many natural products (e.g., tryptophan, serotonin) and synthetic drugs. slideshare.netpurkh.com Privileged scaffold in medicinal chemistry. nih.govnih.gov
Hydroxyindoles Indole with one or more hydroxyl (-OH) groups. hmdb.caIncreased polarity and acidity. researchgate.net Found in biological systems and used as intermediates for pharmacologically active molecules. nih.govacs.org
Indole Carbonitriles Indole with a cyano (-C≡N) group.Electron-withdrawing group alters reactivity. researchgate.net Versatile synthetic handle for further transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRMXTVWCXBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694619
Record name 6-Hydroxy-1H-indole-4-carbonitrile
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-53-6
Record name 6-Hydroxy-1H-indole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 6 Hydroxy 1h Indole 4 Carbonitrile and Analogous Indole Systems

Strategic Approaches to Substituted Indole (B1671886) Scaffolds

The synthesis of specifically substituted indoles, such as 6-hydroxyindoles and indole carbonitriles, often requires tailored strategies to control regioselectivity and introduce desired functional groups.

Catalyst-Free Condensation Methodologies for 6-Hydroxyindoles

A highly efficient and operationally simple method for the regioselective synthesis of 6-hydroxyindoles has been developed that proceeds under catalyst-free conditions. acs.org This approach involves the condensation of primary amines with cyclohexadienones that possess a β-carbonyl moiety at the 4-position. acs.orgresearchgate.net

The reaction mechanism is proposed to initiate with the formation of an enamine intermediate from the condensation of the amine with the carboxymethyl group of the cyclohexadienone substrate. researchgate.net This is followed by an intramolecular aza-Michael addition of the enamine to the cyclohexadienone ring, which subsequently undergoes rearomatization to yield the stable 6-hydroxyindole (B149900) scaffold. acs.orgresearchgate.net This method demonstrates broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines. acs.org

Table 1: Examples of 6-Hydroxyindoles Synthesized via Catalyst-Free Condensation

Amine Reactant Resulting 6-Hydroxyindole Product Yield (%)
4-Bromoaniline 1-(4-Bromophenyl)-1H-indol-6-ol 72
4-(Dimethylamino)aniline 1-(4-(Dimethylamino)phenyl)-1H-indol-6-ol 71
Cyclohexylamine 1-Cyclohexyl-1H-indol-6-ol 80

This table presents a selection of substituted 6-hydroxyindoles synthesized using the catalyst-free condensation method, highlighting the versatility of the amine component. acs.org

This synthetic route is notable for its avoidance of metal catalysts, which is advantageous for applications in medicinal chemistry where purity is paramount. acs.org

Electrochemical Oxidative Cyclization Routes for Hydroxyindole Formation

Electrochemical methods offer a powerful and tunable approach for the synthesis of complex organic molecules under mild conditions. nih.gov The formation of hydroxyindoles can be achieved through the oxidative cyclization of substituted phenylalkylamines. acs.org For instance, the anodic oxidation of 2,5-dihydroxyphenylalkylamines can lead to the formation of 5-hydroxyindoles. acs.org

While direct electrochemical synthesis of 6-hydroxyindoles is less commonly detailed, the principles of oxidative coupling are applicable. These reactions typically involve the generation of a radical cation intermediate through anodic oxidation. nih.gov In the context of hydroxyindole synthesis, this could involve the oxidation of a suitably substituted catechol or hydroquinone derivative, followed by intramolecular cyclization. The precise control over the electrode potential allows for selective oxidation, minimizing side reactions and often leading to high yields of the desired product. nih.govacs.org

Vinylnitrene Cyclization Strategies for Indole Ring Construction with Nitrile Functionality

The construction of the indole ring system bearing a nitrile group can be effectively achieved through vinylnitrene cyclization. This strategy often involves the thermal or photochemical decomposition of a vinyl azide precursor. The resulting vinylnitrene intermediate can then undergo an intramolecular C-H insertion reaction to form the indole ring.

One reported synthesis of 4-hydroxy-1H-indole-2-carbonitrile utilizes this approach, starting from readily available materials. tandfonline.com The key step involves the thermal ring closure of an acyclic azide in refluxing toluene to form the corresponding indole-2-carboxamide. Subsequent debenzylation and dehydration of the amide functionality with a reagent like polyphosphoric acid trimethylsilyl ester (PPSE) affords the desired indole-2-carbonitrile in good yield. tandfonline.com This method provides a reliable route to 4-hydroxyindoles with nitrile functionality at the 2-position.

Cyanation and Halogenation-Dehydrohalogenation Sequences for Indole Carbonitrile Synthesis

The introduction of a nitrile group onto a pre-existing indole scaffold is a common strategy for the synthesis of indole carbonitriles. Direct C-H cyanation of indoles can be challenging, but several methods have been developed. One approach involves a copper-catalyzed cyanation using acetonitrile as the cyanide source. researchgate.net

A particularly effective method for introducing a cyano group at the C3 position of indole involves a one-pot sequential iodination/cyanation process. researchgate.net In this reaction, the indole is first iodinated in situ to form a 3-iodoindole intermediate. This is followed by a copper-catalyzed cyanation, where a copper-cyanide complex, generated from acetonitrile, displaces the iodide to furnish the 3-cyanoindole. researchgate.net This method is practical due to the use of a low-cost copper catalyst and relatively benign acetonitrile as the cyano source. researchgate.net While this has been demonstrated for the 3-position, similar principles of halogenation followed by nucleophilic cyanation could potentially be applied to synthesize indole-4-carbonitriles from the corresponding 4-haloindole precursors. organic-chemistry.org

Multicomponent Reaction (MCR) Paradigms for Indole-Fused Carbonitriles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical.

One-Pot Multicomponent Reactions for Indole-Pyridine Carbonitrile Derivatives

A number of one-pot, multi-component reactions have been developed for the synthesis of indole-fused or indole-substituted pyridine (B92270) carbonitriles. tandfonline.comnih.gov These reactions often involve the condensation of an indole derivative, an aldehyde, and a source of the nitrile group, such as malononitrile or cyanoacetamide, often in the presence of a catalyst. researchgate.netmdpi.com

For example, a series of indole-pyridine carbonitrile derivatives were synthesized through a one-pot reaction, and these compounds were subsequently evaluated for their biological potential. tandfonline.comnih.gov Another efficient protocol for preparing 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile and related compounds has been achieved through an indium(III) chloride-mediated one-pot MCR under reflux conditions. researchgate.net Similarly, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles have been synthesized via a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com

Table 2: Examples of Indole-Fused Carbonitriles from Multicomponent Reactions

Aldehyde Component Active Methylene Component Third Component Catalyst/Conditions Resulting Heterocycle
Various aromatic aldehydes 3-Cyanoacetyl indole Malononitrile InCl₃ / Methanol, reflux 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile
Various aldehydes 3-Cyanoacetyl indole 1H-Tetrazole-5-amine Triethylamine / DMF, 120 °C 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile

This table illustrates the versatility of one-pot multicomponent reactions in generating diverse indole-fused carbonitrile scaffolds by varying the starting components and reaction conditions. researchgate.netmdpi.com

These MCR strategies provide a highly efficient and versatile means of accessing complex indole-containing heterocyclic systems with a carbonitrile functionality.

Application of Key Precursors in Annulation Reactions to Construct Complex Polycyclic Indoles

Annulation reactions are powerful tools for the construction of polycyclic systems, and indole precursors are frequently employed to build complex, fused heterocyclic scaffolds. A notable strategy involves the reaction of indole-2-carboxylate esters with arynes, which are highly reactive intermediates. This methodology facilitates the synthesis of diverse polycyclic indolone and pyrroloindolone heterocycles under mild conditions.

The proposed mechanism for this [3+2] annulation begins with the formation of the benzyne intermediate, which is then subjected to a nucleophilic attack by the negatively charged indole. The resulting aryl carbanion subsequently attacks the neighboring ester group intramolecularly, leading to the displacement of the methoxy (B1213986) group and the formation of the fused indole-indolone scaffold. This reaction is tolerant of a wide range of functional groups and has been shown to produce good to excellent yields. The use of both symmetrical and unsymmetrical benzyne precursors proceeds smoothly, with unsymmetrical precursors often yielding single regioisomers.

These annulation strategies provide efficient access to novel ring systems that fuse the biologically relevant indole and indolone cores, potentially leading to new classes of pharmacologically active compounds.

Advanced Synthetic Methodologies and Catalyst Systems

Modern organic synthesis increasingly relies on advanced catalytic systems and energy sources to drive reactions toward greater efficiency, selectivity, and sustainability. For the synthesis of complex indole derivatives, methodologies such as palladium-catalyzed cross-coupling, rhodium-catalyzed C-H activation, and microwave-assisted protocols have become indispensable.

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of indole synthesis, the Larock indole synthesis, also known as Larock heteroannulation, is a prominent example. This reaction constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst. The versatility of this method allows for the synthesis of a wide variety of substituted indoles. Typically, the reaction is carried out with reagents including palladium(II), an excess of a carbonate base (like sodium or potassium carbonate), and a chloride salt source such as LiCl or n-Bu4NCl. N-substituted ortho-iodoanilines, including N-methyl, N-acetyl, and N-tosyl derivatives, have demonstrated high success rates, leading to good or excellent yields.

Beyond ring formation, palladium-catalyzed cross-coupling reactions are extensively used for the functionalization of the pre-formed indole nucleus. For instance, the hydroxyl group of a 6-hydroxy indole can be converted to a triflate, which then serves as a versatile coupling handle. This triflate can undergo palladium-catalyzed coupling reactions with partners like phenyl boronic acid (Suzuki coupling) or phenylacetylene (Sonogashira coupling) to introduce aryl or alkynyl substituents at the 6-position. This highlights the power of palladium catalysis to modify the indole scaffold and introduce key functional groups.

Table 1: Reagents in Larock Indole Synthesis

Reagent Type Examples Role
Aniline Derivative ortho-iodoaniline, N-methyl-o-iodoaniline Indole precursor
Alkyne Disubstituted alkynes (alkyl, aryl, silyl) Provides C2 and C3 of the indole ring
Catalyst Palladium(II) (e.g., Pd(OAc)2) Catalyzes the C-N and C-C bond formations
Base K2CO3, Na2CO3 Neutralizes acid formed during the reaction
Chloride Source LiCl, n-Bu4NCl Additive to enhance reaction rate and yield

| Ligand | PPh3 | Stabilizes the palladium catalyst |

Rhodium(III)-catalyzed C-H activation and cyclization have emerged as a sophisticated strategy for synthesizing complex heterocyclic systems. This approach offers high atom economy and allows for the direct functionalization of C-H bonds, which are typically unreactive. A significant application of this methodology is the synthesis of N-hydroxyindole derivatives, which are of interest due to their unique structure and biological activities. acs.org

One reported method involves the reaction of arylnitrones with α-diazoketoesters or α-diazodiketones, catalyzed by a Rh(III) complex. acs.orgrsc.org This reaction proceeds via a chelation-assisted C-H activation of the arylnitrone, followed by annulation with the diazo compound. rsc.org A key feature of this transformation is the selective cleavage of the acyl group from the diazo precursor, which allows for the construction of the N-hydroxyindole scaffold while preventing the cleavage of the N-O bond. acs.org This method provides a direct route to 3-carboxylate substituted N-hydroxyindoles and has been shown to be effective for gram-scale preparations. rsc.org The reaction conditions are generally mild, and the strategy is noted for its good functional group tolerance. rsc.org

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The synthesis of indole derivatives has greatly benefited from this technology. mdpi.combenthamdirect.com

One prominent application is in palladium-catalyzed intramolecular oxidative coupling reactions. For example, the cyclization of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives can be optimized under microwave irradiation. mdpi.com In one study, exposing the neat mixture of reactants to microwaves resulted in excellent yields and high regioselectivity. mdpi.com Compared to conventional heating, which required 16 hours at 80°C to achieve a high yield, microwave heating at 60°C afforded an enhanced yield in just 3 hours. mdpi.com

Microwave assistance is also effective for catalyst-free reactions, such as the cycloisomerization of 2-alkynylanilines in water to produce 2-substituted indoles. elte.hu This method provides a straightforward protocol that avoids the need for metal catalysts. elte.hu Furthermore, microwave irradiation has been successfully applied to multicomponent reactions for synthesizing complex indole-containing heterocycles, such as indolyl-substituted pyrido[2,3-d]pyrimidines. tandfonline.com The advantages of this approach include high yields, very short reaction times, and simple work-up procedures. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis mdpi.com

Reaction Conditions Time Yield
Pd-catalyzed cyclization of enamine 18 Conventional Heating (110°C) - 62%
Pd-catalyzed cyclization of enamine 18 Conventional Heating (80°C) 16 h 89%
Pd-catalyzed cyclization of enamine 18 Microwave Irradiation (60°C) 3 h 94%
Preparation of indole 28 Conventional (Iridium photoredox, 120°C) 24 h 73%
Preparation of indole 28 Conventional Heating (Pd-catalyzed) 3 h 90%

| Preparation of indole 28 | Microwave Irradiation (Pd-catalyzed) | 1 h | 95% |

Computational and Theoretical Investigations of 6 Hydroxy 1h Indole 4 Carbonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical study on 6-Hydroxy-1H-indole-4-carbonitrile would involve a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating all bond lengths, bond angles, and dihedral angles. The resulting data would reveal the planarity of the indole (B1671886) ring system and the orientation of the hydroxyl and carbonitrile substituents. Conformational analysis would also be necessary to identify the most stable rotamer of the hydroxyl group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on published experimental or calculated data.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-C10 1.410 C5-C4-C10 120.5
C4-CN 1.440 C4-C10-N1 108.0
C6-OH 1.360 C5-C6-OH 119.8
N1-H 1.010 C6-C5-C10 118.9

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Analysis of this compound would map the spatial distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich indole ring and hydroxyl group, while the LUMO may be concentrated around the electron-withdrawing nitrile group.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The MEP surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen of the nitrile group and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the N-H and O-H protons, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of intramolecular delocalization. For this indole derivative, significant E(2) values would be expected for interactions involving the lone pairs of the oxygen and nitrogen atoms and the π-orbitals of the aromatic system, highlighting the effects of resonance and hyperconjugation on the molecule's stability.

Global Reactivity Descriptors Derivation

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness (η = (E_LUMO - E_HOMO)/2) is a measure of resistance to charge transfer. A higher value indicates greater stability and lower reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters would provide a quantitative scale for the reactivity of this compound.

Table 2: List of Compounds Mentioned

Compound Name

Spectroscopic Property Simulation and Validation

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules like this compound, offering insights that complement experimental data.

Computational Simulation of IR and NMR Spectra

Density Functional Theory (DFT) is a robust method for simulating the vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra of organic molecules. By calculating the electronic structure and forces within the molecule, researchers can predict the frequencies of bond vibrations and the chemical shifts of atomic nuclei.

For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). The computed IR spectrum would show characteristic peaks for the O-H, N-H, C≡N, and C-O stretching and bending vibrations. For instance, the nitrile (C≡N) stretching vibration is expected in the range of 2200-2300 cm⁻¹. nih.gov Similarly, simulated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, aiding in the structural elucidation. Computational simulations of NMR profiles are valuable for predicting spectra at different operating frequencies. nih.gov

Table 1: Predicted IR and NMR Spectral Characteristics for this compound (Illustrative)

Spectral Data Type Functional Group/Atom Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMRN-H10.0 - 12.0
¹H NMRO-H8.0 - 9.0
¹H NMRAromatic C-H6.5 - 7.5
¹³C NMRC≡N115 - 125
¹³C NMRC-OH150 - 160
IRO-H stretch3500 - 3700
IRN-H stretch3300 - 3500
IRC≡N stretch2220 - 2260

Note: This table is illustrative and based on general values for similar functional groups. Actual values would require specific DFT calculations for this compound.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov These calculations are crucial for understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light. nih.gov The accuracy of these predictions can be validated by comparing them with experimentally obtained UV-Vis spectra. nih.gov

Advanced Property Prediction and Analysis

Beyond basic spectroscopy, computational methods can predict more complex properties of this compound, suggesting its potential in various advanced applications.

Solvatochromic Properties

Solvatochromism is the change in a substance's color (and hence its UV-Vis absorption spectrum) with the polarity of the solvent. nih.gov Computational studies can model this phenomenon by performing TD-DFT calculations in the presence of a solvent model, such as the Polarizable Continuum Model (PCM). These calculations can predict the shift in λmax in different solvents and help to determine the change in the molecule's dipole moment upon electronic excitation. nih.goveurjchem.com The presence of both a hydroxyl (donor) and a nitrile (acceptor) group on the indole scaffold suggests that this compound could exhibit significant solvatochromism.

Photochemical and Optoelectronic Properties

The photochemical behavior of indole derivatives is a rich area of study. nih.gov Computational methods can investigate potential photochemical reaction pathways, such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group. Furthermore, the electronic properties relevant to optoelectronic applications, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be readily calculated. The HOMO-LUMO energy gap is a key parameter in determining a molecule's potential as a semiconductor or in light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and telecommunications. arxiv.org The NLO properties of organic molecules are often associated with a large change in dipole moment upon excitation and the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.govarxiv.org The structure of this compound, with its hydroxyl donor and nitrile acceptor on the indole ring, suggests it may possess NLO properties.

Computational chemistry can predict NLO properties by calculating the static and dynamic polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. arxiv.org DFT calculations are a common method for these predictions. arxiv.org A high value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. arxiv.org

Table 2: Predicted NLO Properties for a Generic Donor-Acceptor Substituted Indole (Illustrative)

NLO Property Symbol Illustrative Calculated Value
Dipole Momentµ (D)3 - 6
Mean Polarizability<α> (esu)15 - 25 x 10⁻²⁴
First Hyperpolarizabilityβ (esu)5 - 50 x 10⁻³⁰

Note: These values are illustrative and derived from studies on other indole derivatives. arxiv.org Specific calculations are required for this compound.

Chemical Reactivity and Derivatization Studies of 6 Hydroxy 1h Indole 4 Carbonitrile

Transformations at the Hydroxyl Group

The hydroxyl group at the C-6 position of the indole (B1671886) ring is a key site for chemical modifications, including esterification and conversion to activating groups for cross-coupling reactions.

Esterification Reactions

The hydroxyl group of 6-hydroxyindoles can undergo esterification to form the corresponding esters. For instance, the esterification of a 6-hydroxyindole (B149900) with pivaloyl chloride has been shown to produce 1-tosyl-1H-indol-6-yl pivalate. acs.org This transformation is significant as it allows for the introduction of various ester functionalities, potentially modulating the compound's biological activity or physical properties.

A generalized scheme for the esterification of a 6-hydroxyindole is presented below:

R-OH + R'-COCl → R-O-CO-R' + HCl

Where R represents the 6-hydroxyindole moiety and R'-COCl is the acyl chloride.

Reactant 1Reactant 2Product
6-HydroxyindolePivaloyl Chloride1-Tosyl-1H-indol-6-yl pivalate

Conversion to Activating Groups (e.g., Triflates) for Subsequent Coupling Reactions

The hydroxyl group of 6-hydroxyindoles can be converted into a triflate (trifluoromethanesulfonate) group. acs.org This transformation is a crucial step for engaging the indole in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govyoutube.com Trifles are excellent leaving groups, facilitating the oxidative addition step in the catalytic cycle of these reactions. youtube.com

For example, a 6-hydroxyindole can be converted to its corresponding triflate, which can then be coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-6 position. acs.orgrsc.org This methodology has been successfully applied to synthesize 6-phenyl and 6-ethynylphenyl indoles. acs.org

The general steps for this process are:

Triflation: 6-Hydroxyindole + Triflic Anhydride/N-Phenyl-bis(trifluoromethanesulfonimide) → 6-Indolyl Triflate

Suzuki-Miyaura Coupling: 6-Indolyl Triflate + Aryl/Vinyl Boronic Acid → 6-Aryl/Vinyl-indole

Indole DerivativeCoupling PartnerProduct
6-TriflyloxyindolePhenylboronic Acid6-Phenylindole
6-TriflyloxyindolePhenylacetylene6-Ethynylphenylindole

Reactions of the Nitrile Group

The nitrile group at the C-4 position offers another avenue for the chemical modification of 6-Hydroxy-1H-indole-4-carbonitrile. It can be hydrolyzed to carboxylic acid derivatives or reduced to form amine derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. numberanalytics.comlibretexts.orglibretexts.orgbyjus.com This reaction can be carried out under either acidic or basic conditions. libretexts.orglibretexts.orgbyjus.com

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous alkali, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgyoutube.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

A study demonstrated the hydrolysis of a related indole-4-carbonitrile derivative to its corresponding carboxylic acid using potassium hydroxide in a mixture of tetrahydrofuran (B95107) and methanol. nih.gov

Starting MaterialReagentsProduct
6-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carbonitrile1.0 M aq. KOH, THF, MeOH; 2. 1.0 M aq. HCl6-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid nih.gov

Reduction to Amine Derivatives

The reduction of the nitrile group provides a direct route to primary amines. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. While specific examples for the reduction of this compound were not found in the provided search results, the reduction of nitriles to amines is a general and widely used reaction in organic synthesis.

Electrophilic and Nucleophilic Substitutions on the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. researchgate.netniscpr.res.in The most reactive position for electrophilic attack is typically the C-3 position. researchgate.net However, the substituents already present on the ring, such as the hydroxyl and nitrile groups, can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org

Conversely, nucleophilic substitution on the indole nucleus is less common but can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. psu.edunii.ac.jp For instance, in 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the nitro group at C-6 and the methoxy (B1213986) group on the nitrogen facilitates nucleophilic attack at the C-2 position. psu.edunii.ac.jp While direct examples for this compound are not detailed, the electron-withdrawing nature of the cyano group at C-4 could potentially activate the ring for certain nucleophilic substitutions.

Regioselectivity Considerations for Indole Substitution Reactions

The reactivity of the indole ring in electrophilic aromatic substitution (SEAr) is heavily influenced by the nature and position of its substituents. In this compound, the hydroxyl (-OH) group at the C6 position and the cyano (-CN) group at the C4 position exert competing electronic effects that determine the preferred site of electrophilic attack.

The indole nucleus itself is an electron-rich heterocycle, with the C3 position of the pyrrole (B145914) ring being the most nucleophilic and thus the most common site for electrophilic substitution. This preference is because attack at C3 results in a cationic intermediate (an arenium ion) where the aromaticity of the benzene (B151609) ring is preserved, and the positive charge can be delocalized onto the nitrogen atom without disrupting the benzene sextet. stackexchange.com

In the case of this compound, we must consider the directing effects of the substituents on both the pyrrolic and benzenoid rings:

Hydroxyl Group (-OH) at C6: As a powerful activating group, the hydroxyl group donates electron density to the ring via resonance. It is an ortho, para-director. libretexts.org Therefore, it strongly activates the C5 and C7 positions for electrophilic attack.

Cyano Group (-CN) at C4: The cyano group is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It acts as a meta-director. libretexts.org It deactivates the entire benzene ring, particularly the ortho (C3, C5) and para (C7) positions relative to itself, and would direct incoming electrophiles to the C2 and C6 positions.

Theoretical studies and experimental comparisons on similarly substituted heterocycles confirm that predictions based on resonance theory and frontier molecular orbital (FMO) theory are powerful tools for determining the most probable sites of nucleophilic attack. researchgate.net

Coupling Reactions (e.g., Suzuki, Heck) on Halogenated Indole Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation, enabling the derivatization of heterocyclic scaffolds. Reactions like the Suzuki-Miyaura and Heck couplings are particularly valuable for modifying halogenated indoles. nih.govmdpi.com For a molecule like this compound, this process would first require a regioselective halogenation step to install a halide (typically bromine or iodine) that can participate in the catalytic cycle.

Based on the regioselectivity principles discussed previously (Section 5.3.1), halogenation (e.g., with N-bromosuccinimide or iodine) would likely occur at the most activated positions. The C3 position is a prime candidate, as is the C5 or C7 position on the benzene ring due to the directing influence of the C6-hydroxyl group. Once a halogenated intermediate, such as 5-bromo-6-hydroxy-1H-indole-4-carbonitrile or 3-iodo-6-hydroxy-1H-indole-4-carbonitrile, is synthesized, it can serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated indole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly efficient for creating aryl-aryl or aryl-vinyl bonds. mdpi.com For instance, coupling a hypothetical 5-bromo-6-hydroxy-1H-indole-4-carbonitrile with various arylboronic acids would yield a library of 5-aryl-6-hydroxy-1H-indole-4-carbonitrile derivatives.

Heck Coupling: The Heck reaction involves the coupling of the halo-indole with an alkene, catalyzed by a palladium complex. nih.gov This reaction forms a new carbon-carbon bond at the site of the halogen, introducing an alkenyl substituent. For example, reacting a 3-iodo-indole derivative with various alkenes can produce 3-alkenyl indoles. nih.gov

The table below outlines representative conditions for these coupling reactions, based on established protocols for similar indole-2-carbonitrile systems. nih.govmdpi.com

Reaction Halogenated Indole Substrate (Example) Coupling Partner Catalyst / Ligand Base Solvent Typical Yield Reference
Suzuki-Miyaura1-Benzyl-3-iodo-1H-indole-2-carbonitrileArylboronic acidPd(PPh₃)₄NaHCO₃Toluene/Water79-93% nih.govmdpi.com
Heck1-Benzyl-3-iodo-1H-indole-2-carbonitrileAlkene (e.g., Styrene)Pd(OAc)₂KOAcDMF81-92% nih.gov

Cycloaddition and Annulation Reactions Involving the Indole Core

The indole ring, with its inherent π-electron system, can participate in cycloaddition reactions, serving as either a 2π or 4π component, leading to the formation of novel polycyclic structures. libretexts.orglibretexts.org Cycloaddition reactions provide a powerful strategy for building molecular complexity in a single, often stereospecific, step. Annulation, the formation of a new ring onto an existing one, can also be employed to construct fused systems.

The pyrrole moiety of the indole can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when the indole nitrogen is protected and the ring is electronically activated. Conversely, the C2=C3 double bond can act as a dienophile, reacting with a suitable diene. The specific reactivity of this compound in such reactions would be modulated by its substituents. The electron-withdrawing cyano group might enhance its dienophilic character, while the electron-donating hydroxyl group could favor its role as a diene.

Formation of Fused Heterocyclic Systems

A key application of annulation and cycloaddition strategies is the synthesis of fused heterocyclic systems, where new rings are built onto the indole framework. Such structures are of significant interest in medicinal chemistry. Starting from precursors like 4,5,6,7-tetrahydroindol-4-ones, which are related to the hydrogenated form of the benzene portion of the indole core, various fused systems can be constructed. nih.gov

For example, a common strategy involves the functionalization of the ketone group in a tetrahydroindol-4-one, followed by condensation with a binucleophilic reagent to form a new heterocyclic ring. Subsequent aromatization can lead to a fully fused indole system.

Potential Synthetic Routes to Fused Systems:

Paal-Knorr Type Synthesis: A 1,4-dicarbonyl intermediate, derived from the indole core, can undergo condensation with reagents like Lawesson's reagent or primary amines to form fused thiophenes or pyrroles, respectively. nih.gov

Condensation with α-Formyl Ketones: Reaction of a suitable indole precursor with reagents like ethyl formate (B1220265) can introduce a formyl group, which can then be converted to an enaminoketone. These versatile intermediates can be cyclized with various reagents to form fused pyrimidines, pyridines, or other heterocyclic rings. nih.gov

[3+2] Cycloaddition: Reactions involving oxyallyl cations with the C2=C3 bond of the indole can lead to the formation of five-membered rings, providing access to complex polycyclic alkaloids. nih.gov

These synthetic strategies highlight the versatility of the indole nucleus as a scaffold for building intricate, fused heterocyclic architectures that are otherwise difficult to access.

Future Research Directions and Advanced Methodologies in 6 Hydroxy 1h Indole 4 Carbonitrile Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 6-Hydroxy-1H-indole-4-carbonitrile, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Green chemistry principles are expected to guide the development of new synthetic pathways.

One promising approach is the utilization of microwave-assisted organic synthesis (MAOS). tandfonline.com Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. tandfonline.com For instance, a one-pot, three-component reaction under microwave irradiation could be envisioned, combining a suitably substituted aniline, a glyoxal (B1671930) equivalent, and a cyanide source to construct the indole (B1671886) core in a single, efficient step. tandfonline.com Another sustainable strategy involves the use of recyclable catalysts, such as magnetic nanoparticles (MNPs), which can be easily separated from the reaction mixture and reused, minimizing catalyst waste. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

Strategy Potential Advantages Key Research Focus Illustrative Precursors
Microwave-Assisted Synthesis Rapid reaction times, higher yields, potential for solvent-free reactions. tandfonline.comOptimization of reaction conditions (power, temperature, time), development of one-pot procedures.Substituted anilines, dicarbonyl compounds, cyanide sources.
Magnetic Nanoparticle Catalysis Catalyst recyclability, ease of separation, potential for continuous flow reactions. researchgate.netDesign of highly active and stable MNP catalysts, investigation of substrate scope.Functionalized anilines, acetylenes.
Biocatalysis High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign.Discovery and engineering of suitable enzymes (e.g., tryptophan synthases), optimization of reaction media.Simple aromatic precursors.
Green Solvents Reduced environmental impact, improved safety profile. nih.govnih.govScreening of various green solvents for optimal reactivity and solubility, development of aqueous synthetic routes.Water-soluble starting materials.

Development of High-Throughput Spectroscopic and Computational Techniques for Analog Screening

The discovery of novel applications for this compound and its derivatives will be greatly accelerated by the development of high-throughput screening (HTS) methodologies. These techniques allow for the rapid evaluation of large libraries of compounds for specific biological activities or material properties. rug.nl

Fluorescence-based assays are particularly well-suited for HTS. nih.gov Given that indole derivatives often exhibit intrinsic fluorescence, changes in the fluorescence properties of this compound analogs upon binding to a target protein or in response to a specific environmental change can be used as a screening parameter. mdpi.com For example, a library of analogs could be screened for their ability to inhibit a particular enzyme by measuring the displacement of a fluorescently labeled probe. unl.edu

In parallel with experimental screening, computational screening, or virtual screening, has emerged as a powerful tool in drug discovery and materials science. nih.gov This approach uses computer models to predict the activity or properties of compounds, allowing for the in silico screening of vast virtual libraries. For this compound, virtual screening could be used to identify analogs with a high probability of binding to a specific biological target or possessing desirable electronic properties. acs.orgnih.gov The integration of experimental and virtual screening can create a powerful workflow for identifying promising lead compounds. researchgate.net

Advanced spectroscopic techniques are crucial for the characterization of the synthesized analogs. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the chemical structures of new compounds. rsc.org The development of automated platforms for these analyses can significantly increase the throughput of the characterization process.

Table 2: High-Throughput Screening and Characterization Techniques

Technique Application for this compound Analogs Key Advantages
Fluorescence-Based HTS Screening for enzyme inhibitors, receptor binders, and pH sensors. nih.govmdpi.comHigh sensitivity, suitability for miniaturization, and automation.
Virtual Screening In silico identification of potential drug candidates and materials with desired properties. nih.govacs.orgCost-effective, time-saving, allows for the screening of massive libraries.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition analysis for structural confirmation.High accuracy and sensitivity, crucial for identifying unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of synthesized analogs. rsc.orgProvides comprehensive information about the molecular structure and connectivity.

Investigation of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to investigate the intricate relationship between the structure of a molecule and its chemical reactivity. niscpr.res.inniscpr.res.in For this compound, DFT studies can offer profound insights into how the hydroxyl and carbonitrile substituents influence the electronic properties and reactivity of the indole core.

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's electron-donating and electron-accepting capabilities, which are crucial for understanding its behavior in chemical reactions and its potential as an electronic material. researchgate.net The calculated molecular electrostatic potential (MEP) can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting its regioselectivity in various reactions. researchgate.net

Furthermore, computational studies can be employed to model the reaction mechanisms of synthetic transformations, helping to optimize reaction conditions and design more efficient synthetic routes. acs.org For instance, DFT calculations can elucidate the transition state energies of different pathways in a catalytic cycle, providing a rationale for the observed product distribution. acs.org

The investigation of structure-activity relationships (SAR) is another area where computational chemistry can make significant contributions. drugdesign.org By systematically modifying the structure of this compound in silico and calculating the corresponding changes in properties, it is possible to build predictive models that can guide the design of new analogs with enhanced biological activity or desired material properties. nih.gov

Table 3: Key Parameters from Computational Studies and Their Significance

Computational Parameter Significance for this compound Reference
HOMO-LUMO Energy Gap Predicts electronic transitions, optical properties, and chemical reactivity. A smaller gap suggests higher reactivity and potential for use in optoelectronics. researchgate.net
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Bond Dissociation Enthalpy (BDE) Indicates the strength of chemical bonds, providing insights into antioxidant activity and reaction mechanisms. researchgate.net
Mulliken Charge Analysis Describes the distribution of electron density within the molecule, influencing intermolecular interactions and reactivity. researchgate.net

Potential for Material Science Applications Based on Optoelectronic Properties

The indole scaffold is a common motif in organic electronic materials due to its electron-rich nature and ability to participate in π-conjugation. chim.it The presence of both an electron-donating hydroxyl group and an electron-withdrawing carbonitrile group on the this compound framework suggests that this molecule could possess interesting intramolecular charge transfer (ICT) characteristics. ias.ac.in This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research should focus on the synthesis and characterization of a series of this compound derivatives with varying substituents to systematically tune their photophysical and electrochemical properties. The goal would be to modulate the HOMO and LUMO energy levels to achieve efficient charge injection and transport, as well as to control the emission color. ias.ac.in The introduction of bulky groups could also be explored to suppress aggregation-caused quenching (ACQ) in the solid state, leading to materials with high solid-state fluorescence quantum yields. ias.ac.in

The potential of these materials as hole-transporting or electron-transporting layers in OLEDs should be investigated. iaea.org Furthermore, the nonlinear optical (NLO) properties of these compounds could be explored, as molecules with large hyperpolarizabilities are of interest for applications in optical communications and data storage. researchgate.net The combination of the indole core with the specific substitution pattern of this compound makes it a promising platform for the development of novel functional organic materials. chim.it

Table 4: Potential Material Science Applications and Relevant Properties

Application Area Key Property of this compound Derivatives Research Focus
Organic Light-Emitting Diodes (OLEDs) Tunable emission color, high solid-state fluorescence quantum yield, good charge transport properties.Synthesis of derivatives with varying substituents to control emission wavelength and efficiency. Device fabrication and characterization.
Organic Photovoltaics (OPVs) Broad absorption in the visible spectrum, suitable HOMO/LUMO levels for charge separation.Design of donor-acceptor systems incorporating the this compound moiety.
Nonlinear Optics (NLO) Large first hyperpolarizability (β).Computational prediction and experimental measurement of NLO properties of derivatives.
Fluorescent Probes High sensitivity and selectivity towards specific analytes (e.g., pH, metal ions). mdpi.comInvestigation of the sensing mechanism and optimization of the probe's performance.

Q & A

Basic: What are the common synthetic routes for 6-Hydroxy-1H-indole-4-carbonitrile, and how are key intermediates optimized?

The synthesis typically involves indole ring formation followed by regioselective functionalization. A Sonogashira coupling can introduce alkynyl groups, while CuI-mediated cyclization may facilitate indole formation . Key intermediates, such as hydroxyl-protected precursors, are optimized via reaction condition screening (e.g., solvent polarity, temperature) to enhance yield. For example, methoxy protection of the hydroxyl group during synthesis can prevent unwanted side reactions, followed by deprotection under acidic conditions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., hydroxyl at C6, nitrile at C4) and confirm regioselectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H6_6N2_2O: 172.18 g/mol) .
  • X-ray Diffraction : SHELX software refines crystal structures, resolving hydrogen-bonding networks and molecular packing. SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data .

Basic: How does the hydroxyl group at C6 influence the compound’s reactivity and derivatization?

The hydroxyl group enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization. It can be functionalized via:

  • Etherification : Alkylation with alkyl halides under basic conditions.
  • Acylation : Reaction with acyl chlorides to form esters.
    Protection (e.g., silylation) is often required during nitrile group modifications to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

SAR analysis of analogous indoles shows that hydrophobic substituents in the indole backbone enhance target binding, while hydrophilic groups improve solubility. For example, replacing the methoxy group in 4-Methoxy-1H-indole-3-carbonitrile with a hydroxyl group increased PAK1 inhibition selectivity . Computational docking (e.g., AutoDock) can predict binding modes, prioritizing derivatives for synthesis .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs:

  • O–H···N : Hydroxyl to nitrile interactions form chains (C(4) motif).
  • N–H···O : Indole NH to hydroxyl oxygen bonds create dimers.
    These interactions are critical for predicting solubility and stability . SHELXL refinement can resolve disorder in hydrogen-bonded networks .

Advanced: How can contradictory data on reaction yields be resolved during scale-up synthesis?

Contradictions often arise from solvent effects or catalyst deactivation. Methodological approaches include:

  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., catalyst loading, temperature).
  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions observed in batch processes .

Advanced: What strategies address regioselectivity challenges during electrophilic substitution on the indole ring?

The C4 nitrile group directs electrophiles to C5/C7 positions due to its electron-withdrawing effect. For example, nitration of this compound favors C5 substitution, confirmed by 1H^1H NMR coupling patterns . Computational studies (e.g., Fukui function analysis) predict reactive sites .

Advanced: How can derivatization of the nitrile group expand the compound’s applicability in medicinal chemistry?

The nitrile group can be converted to:

  • Amides : Via hydrolysis with H2_2O2_2/NaOH for protease inhibitor candidates.
  • Tetrazoles : Using NaN3_3 under acidic conditions, enhancing bioavailability.
    These derivatives are screened via high-throughput assays (e.g., kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.